

optimizing dissolution dynamic nuclear polarization for ¹³C gluconate

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Compound of Interest

Compound Name: Sodium D-Gluconate-1-¹³C

Cat. No.: B1161275

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Application Note: Optimization of Dissolution Dynamic Nuclear Polarization (d-DNP) for [1-¹³C]Gluconate

Executive Summary

This application note details the optimized protocol for the preparation, polarization, and dissolution of [1-¹³C]Gluconate. Unlike the widely used [1-¹³C]Pyruvate, [1-¹³C]Gluconate serves as a specific probe for the Pentose Phosphate Pathway (PPP), a metabolic route upregulated in oxidative stress, ischemia, and aggressive tumorigenesis.

The primary challenge with [1-¹³C]Gluconate is its relatively short spin-lattice relaxation time (s at 3T) compared to pyruvate (s). This necessitates a highly optimized "sample-to-vein" workflow. This guide provides a self-validating system to maximize polarization () and minimize transport losses.

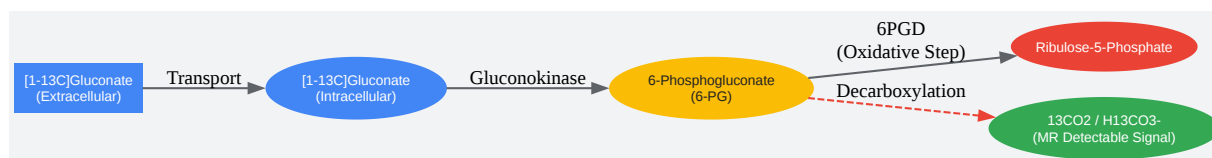
Metabolic Context & Mechanism

To interpret the imaging data, researchers must understand the metabolic fate of the probe. [1-¹³C]Gluconate (often administered as the lactone or neutralized acid) enters the cell and is phosphorylated to 6-Phosphogluconate (6-PG).

The critical imaging event is the decarboxylation of 6-PG by 6-Phosphogluconate Dehydrogenase (6PGD). This reaction releases the C1 label as hyperpolarized

(which rapidly equilibrates to H

), serving as a direct biomarker for PPP flux and NADPH production.



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Figure 1: Metabolic fate of [1-13C]Gluconate. The appearance of H

CO

indicates active flux through 6PGD.

Protocol Phase I: Sample Formulation

The physics of DNP requires an amorphous glass at cryogenic temperatures (~1.2 K). Crystallization destroys the DNP effect.

Reagents

- Substrate: [1-13C]Gluconic Acid (49-50% w/w aqueous solution) OR Sodium [1-13C]Gluconate (Solid).
 - Recommendation: Use Sodium [1-13C]Gluconate solid for higher concentration control, dissolved in a glycerol/water matrix.
- Radical: OX063 Trityl Radical.
 - Why: Trityl radicals have a narrow EPR linewidth suited for direct polarization of C carbonyls without proton assistance (Direct DNP).

- Glassing Agent: Glycerol.[1]
- Paramagnetic Dopant: Gadolinium chelate (e.g., ProHance/Gadoteridol).
 - Why: Shortens electron

, increasing polarization buildup rate.

Formulation Table

Component	Concentration / Ratio	Function
[1-13C]Na-Gluconate	2.0 M (in solvent)	Target Nucleus
Solvent Matrix	Glycerol : Water (50:50 v/v)	Glassing Agent
OX063 Radical	15.0 mM	Electron Source
Gd (ProHance)	1.0 - 1.5 mM	Relaxation Switch

Preparation Steps

- Weighing: Weigh [1-13C]Sodium Gluconate into a micro-centrifuge tube.
- Solvation: Add the 50:50 Glycerol/Water mixture. Vortex heavily and sonicate at 40°C until fully dissolved. Note: Gluconate is viscous; ensure no crystals remain.
- Radical Addition: Add pre-weighed OX063 radical to achieve 15 mM. Vortex until a dark green, homogeneous syrup is formed.
- Doping: Add Gd

stock solution to reach 1.5 mM.
- Aliquoting: Dispense 30–50

L aliquots into DNP sample cups. Flash freeze in liquid nitrogen to verify glass formation (sample must remain transparent, not opaque white).

Protocol Phase II: Polarization (DNP Physics)

- Instrument: HyperSense, SpinLab, or custom 3.35T / 5T polarizer.
- Temperature:

K.
- Microwave Frequency: 94.005 GHz (at 3.35T) or 140 GHz (at 5T). Note: Exact center frequency varies by radical batch and magnet drift.

Optimization Routine (Frequency Sweep)

Do not rely on a fixed frequency. Perform a microwave frequency sweep on the first sample of a new batch:

- Set frequency to 93.900 GHz.
- Increment by 10 MHz steps.
- Monitor

C signal buildup for 2 minutes at each step.
- Target: Select the frequency yielding the highest positive polarization slope (). For OX063/Gluconate, this is typically 94.090

0.010 GHz (on 3.35T systems).

Buildup Time: Typical buildup to saturation takes 60–90 minutes.

Protocol Phase III: Dissolution & Neutralization

This is the most critical step. You are racing against a

of ~20 seconds.

Dissolution Media

The goal is to dilute the hyperpolarized sample to a physiological concentration (typically 40–80 mM) and pH (7.4) instantly.

- Base: Sodium Hydroxide (NaOH) is not needed if starting with Sodium Gluconate (Salt). If starting with Gluconic Acid, NaOH is mandatory.

- Buffer: 40 mM Tris or HEPES.

- Chelator: 0.3 mM EDTA (sequesters Gd

to prevent

shortening in liquid state).

- Solvent:

(Deuterium Oxide).

- Why:

extends

by reducing dipole-dipole relaxation interactions compared to

.

The Dissolution Recipe (Standard 4 mL Output)

- Sample: 40

L of 2M [1-¹³C]Gluconate prep.

- Dissolution Volume: 4.0 mL.

- Media Composition:

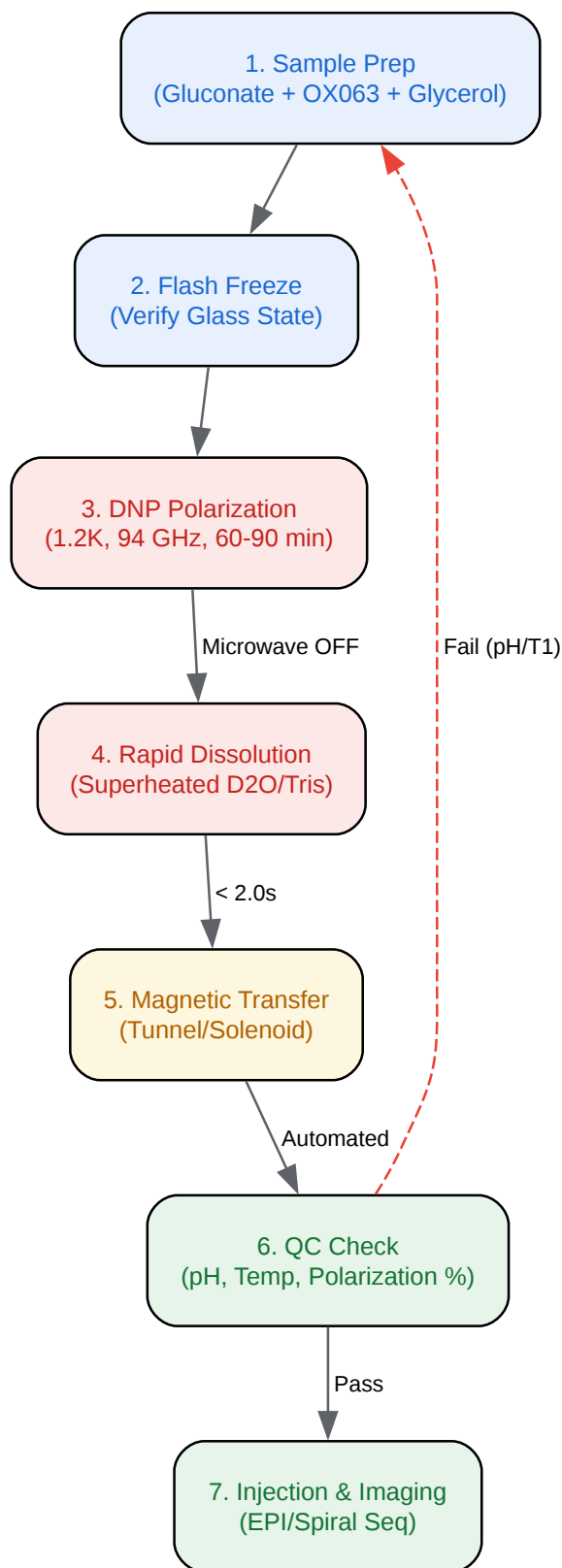
- : 4.0 mL

- Tris Buffer: 100 mg (solid) pre-dissolved.

- HCl: Titrate media to pH 7.4 before loading into the polarizer.

- Temperature: Heat to 170°C / 10 bar pressure (standard superheated water method).

Workflow Diagram



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Figure 2: Optimized DNP "Sample-to-Vein" Workflow. Note the critical <2.0s transfer time.

Quality Control (QC) & Troubleshooting

Every dissolution must be validated before animal/human injection.

Mandatory QC Parameters

Parameter	Acceptance Criteria	Method
pH		pH strip or micro-electrode
Temperature		IR Thermometer
Volume		Visual check
Polarization		Low-flip angle NMR pulse on spectrometer
Radical Filtration	Undetectable	0.2 m filter inline

Troubleshooting Low Polarization

- Issue: Opaque white sample after freezing.
 - Cause: Crystallization. The radical is excluded from the lattice, preventing DNP.
 - Fix: Increase Glycerol content or reduce Gluconate concentration.
- Issue: Fast decay (Short) after dissolution.
 - Cause: Residual paramagnetic impurities (or Gd).

- Fix: Degas dissolution media with Helium; ensure EDTA is present to chelate Gd

Data Acquisition Strategy

Due to the short

of gluconate (~20s at 3T), standard CSI (Chemical Shift Imaging) is often too slow.

- Sequence: Spectral-Spatial Excitation or EPSI (Echo-Planar Spectroscopic Imaging).
- Flip Angle: Variable Flip Angle (VFA) scheme is recommended to utilize magnetization efficiently over the 60-second metabolic window.
- Start Time: Imaging must commence immediately upon injection (t=0) to capture the initial vascular flush and subsequent metabolic conversion.

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